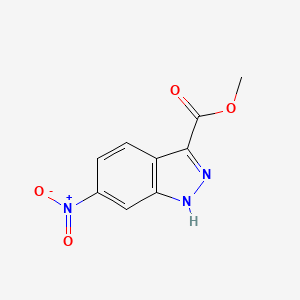

Methyl 6-nitro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-nitro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIPBYPPBACDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694640 | |

| Record name | Methyl 6-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-71-4 | |

| Record name | Methyl 6-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 6-nitro-1H-indazole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of Methyl 6-nitro-1H-indazole-3-carboxylate (CAS No. 1167056-71-4), a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a prized structural motif, often serving as a bioisostere for indoles in developing potent kinase inhibitors.[1][2] This document delineates the compound's physicochemical properties, provides detailed spectroscopic analysis for structural confirmation, outlines a robust synthetic pathway with mechanistic insights, and explores its chemical reactivity and synthetic utility. Furthermore, it consolidates critical safety, handling, and storage protocols derived from authoritative sources to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Compound Identification and Physicochemical Properties

Methyl 6-nitro-1H-indazole-3-carboxylate is a substituted indazole derivative featuring a nitro group at the C6 position and a methyl ester at the C3 position. These functional groups provide orthogonal handles for chemical modification, making it a valuable precursor for creating libraries of complex molecules.[3] The nitro group can be readily reduced to a versatile amine, while the ester allows for hydrolysis to the corresponding carboxylic acid or conversion to amides.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Compound Name | Methyl 6-nitro-1H-indazole-3-carboxylate | - |

| CAS Number | 1167056-71-4 | [5] |

| Molecular Formula | C₉H₇N₃O₄ | Calculated |

| Molecular Weight | 221.17 g/mol | Calculated |

| Appearance | Expected to be a yellow or orange solid | [6] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetone |[7] |

Spectroscopic Profile for Structural Elucidation

Confirming the structure of Methyl 6-nitro-1H-indazole-3-carboxylate requires a multi-faceted spectroscopic approach. While a complete public dataset for this specific compound is not available, data from closely related analogs like 6-nitro-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carboxylic acid provide a reliable basis for predicting its spectral characteristics.[1][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Cited Analog Data |

|---|---|---|---|

| ¹H NMR | Aromatic H (H7) | δ 8.6-8.8 ppm (d) | The proton adjacent to the nitro group (H7) is significantly deshielded. Analog (aldehyde): δ 8.57 ppm.[8] |

| Aromatic H (H5) | δ 8.2-8.4 ppm (dd) | Proton ortho to the nitro group. Analog (aldehyde): δ 8.13 ppm.[8] | |

| Aromatic H (H4) | δ 8.3-8.5 ppm (d) | Analog (aldehyde): δ 8.29 ppm.[8] | |

| N-H Proton | δ > 13 ppm (br s) | The indazole N-H proton is acidic and often broad. Analog (acid): δ ~13 ppm.[7] | |

| Methyl Protons (-OCH₃) | δ ~3.9 ppm (s) | Typical shift for a methyl ester. Analog (unsubstituted ester): δ 3.92 ppm.[9] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~160-165 ppm | Expected range for an aromatic ester carbonyl. |

| Aromatic C-NO₂ (C6) | δ ~147-148 ppm | Carbon bearing the electron-withdrawing nitro group. Analog (aldehyde): δ 146.9 ppm.[8] | |

| Other Aromatic Carbons | δ 108-145 ppm | Complex pattern in the aromatic region. Analog (aldehyde): 146.9, 124.0, 122.4, 118.7, 108.6 ppm.[8] | |

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ | Characteristic N-H stretching of the indazole ring. Analog (aldehyde): 3293 cm⁻¹.[1] |

| C=O Stretch (Ester) | ~1700-1720 cm⁻¹ | Strong absorption typical for an ester carbonyl. | |

| N-O Asymmetric Stretch | ~1520 cm⁻¹ | Strong, characteristic absorption for the nitro group.[7] | |

| N-O Symmetric Stretch | ~1350 cm⁻¹ | Strong, characteristic absorption for the nitro group.[7] |

| Mass Spec (HRMS) | [M-H]⁻ | m/z 220.0364 | Calculated for C₉H₆N₃O₄⁻. |

Synthesis and Mechanistic Considerations

A robust and logical synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate proceeds via a multi-step pathway starting from a commercially available indole precursor. This approach leverages the well-established nitrosation of indoles to form the indazole ring system.[1][7]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Nitrosation and Oxidation

This protocol is a synthesized procedure based on established methodologies for analogous compounds.[1][8][9] Causality: The choice of a two-stage approach (aldehyde formation then oxidation/esterification) is often more reliable and higher-yielding than attempting a direct conversion from the indole.

Part A: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde (Intermediate B)

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 1.5 eq) in deionized water.

-

Addition of Indole: Cool the solution to 20°C and slowly add 6-nitroindole (1.0 eq) while stirring vigorously to form a homogeneous suspension.[8]

-

Acidification: Prepare a solution of 6 M hydrochloric acid (HCl). Add the HCl dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C. Causality: Slow, controlled addition of acid is critical. This generates the nitrosating agent in situ and prevents runaway reactions or degradation of the electron-deficient indole starting material.[1]

-

Reaction Monitoring: Stir the reaction for an additional 90-120 minutes. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: Upon completion, collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the collected orange solid under vacuum to yield the crude 6-nitro-1H-indazole-3-carbaldehyde. This intermediate is often of sufficient purity for the next step.

Part B: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate (Target Compound D)

-

Oxidation (to Intermediate C): Dissolve the crude aldehyde from Part A in a suitable solvent like acetone. Cool the solution in an ice bath and add an oxidizing agent (e.g., Jones reagent) dropwise until a persistent color change indicates complete oxidation.

-

Workup for Acid: Quench the reaction with isopropanol, filter the mixture, and extract the carboxylic acid into an organic solvent. Dry and concentrate to obtain crude 6-nitro-1H-indazole-3-carboxylic acid.

-

Esterification: Suspend the crude carboxylic acid (1.0 eq) in methanol (MeOH). Cool the mixture to 0°C and add concentrated sulfuric acid (H₂SO₄, catalytic amount) dropwise.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol, driving the Fischer esterification forward.

-

Final Workup: Cool the reaction mixture and pour it into crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure Methyl 6-nitro-1H-indazole-3-carboxylate.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The nitro and ester groups serve as key functional handles for derivatization, particularly in the synthesis of pharmacologically active agents. The indazole core itself is a key component in many kinase inhibitors approved for cancer therapy.[1][2][10]

Caption: Key reaction pathways for derivatizing the title compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various standard conditions, such as iron powder in the presence of ammonium chloride, tin(II) chloride, or catalytic hydrogenation (H₂/Pd-C).[4] The resulting 6-aminoindazole is a crucial intermediate, as the amine can be diazotized or used in amide coupling, reductive amination, or nucleophilic aromatic substitution reactions.

-

Modification of the Ester Group:

-

Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide or sodium hydroxide yields the corresponding carboxylic acid.[3] This acid is a common precursor for forming more complex amides using standard peptide coupling reagents (e.g., HATU, EDC).

-

Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into a diverse range of amides. This is a straightforward method for introducing new side chains and modulating the compound's properties.

-

-

N-Alkylation/Arylation: The indazole N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N1 or N2 position, leading to different regioisomers with distinct biological profiles.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1167056-71-4 is not publicly available, the hazard profile can be inferred from structurally related nitro-aromatic compounds and general laboratory chemicals.[11][12][13] It is mandatory to consult the specific SDS provided by the supplier before handling this chemical.

-

General Hazards: Nitroaromatic compounds are often classified as harmful if swallowed (H302), may cause skin and eye irritation (H315, H319), and may cause respiratory irritation (H335).[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood.[11][12]

-

Handling: Avoid creating dust.[12] Do not eat, drink, or smoke when using this product.[11][12] Wash hands thoroughly after handling.[11][12] Avoid all personal contact, including inhalation.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[11] Collect the material in a sealed container for disposal.[11] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

Methyl 6-nitro-1H-indazole-3-carboxylate is a strategically important chemical intermediate. Its synthesis is achievable through well-documented organic transformations, and its structure is readily confirmed by standard spectroscopic methods. The presence of orthogonally reactive nitro and ester functionalities on the medicinally relevant indazole scaffold makes it an invaluable building block for the synthesis of novel therapeutics, particularly in the realm of oncology. Adherence to strict safety protocols is essential when handling this and related compounds in a research setting.

References

-

PubChem. 3-Methyl-6-nitro-1H-indazole. Available at: [Link]

-

Angene Chemical. (2024, April 21). Methyl 1-methyl-1H-indazole-6-carboxylate Safety Data Sheet. Available at: [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12739-12745. Available at: [Link]

-

PubChem. methyl 1H-indazole-3-carboxylate. Available at: [Link]

-

Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Available at: [Link]

-

Amri, I., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1246, 131201. Available at: [Link]

-

Sharma, A., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(19), 3443. Available at: [Link]

- Google Patents. (2006). Methods for preparing indazole compounds. WO2006048745A1.

-

PubChemLite. 6-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4). Available at: [Link]

-

SpectraBase. methyl 6-nitro-1H-indazole-5-carboxylate - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Cham, B. T. T., et al. (2023). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. VNU Journal of Science: Medical and Pharmaceutical Sciences, 39(4), 46-54. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. Available at: [Link]

-

ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available at: [Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. Methyl 6-nitro-1H-indazole-3-carboxylate | 1167056-71-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]

- 8. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway to Methyl 6-nitro-1H-indazole-3-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug development. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds, including kinase inhibitors.[1][2] This document details a robust, three-step synthesis commencing from 6-nitroindole. Each step is elucidated with in-depth procedural details, mechanistic insights, and expert commentary on critical experimental parameters. The protocols are designed to be self-validating, supported by characterization data for key intermediates. This guide is structured to empower researchers with the practical knowledge required to synthesize and characterize this valuable compound efficiently and safely.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered immense attention in medicinal chemistry. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Consequently, indazole derivatives are integral components of numerous therapeutic agents, particularly in oncology.[1][2] The 3-substituted indazole motif is a key intermediate for creating diverse molecular libraries for drug discovery programs.[1]

Methyl 6-nitro-1H-indazole-3-carboxylate serves as a crucial precursor for the synthesis of more complex molecules, where the nitro group can be reduced to an amine for further functionalization, and the methyl ester provides a handle for amide bond formation, a common linkage in bioactive compounds. This guide presents a logical and efficient synthetic route, breaking down the process into three distinct stages:

-

Nitrosative Cyclization: Conversion of 6-nitroindole to 6-nitro-1H-indazole-3-carbaldehyde.

-

Oxidation: Selective oxidation of the intermediate aldehyde to the corresponding carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to the target methyl ester.

This pathway was selected for its reliance on well-established and high-yielding transformations, utilizing readily available starting materials.

Synthetic Pathway Overview

The synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate is strategically designed as a three-step sequence. This approach allows for the purification and characterization of key intermediates, ensuring the quality of the material progressing to the subsequent stage.

Caption: Overall synthetic workflow for Methyl 6-nitro-1H-indazole-3-carboxylate.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

The initial step involves a "scaffold hopping" strategy, transforming the 6-nitroindole ring system into the desired 6-nitro-1H-indazole core. This is achieved through a nitrosation reaction under mildly acidic conditions.

Mechanism: The reaction proceeds through a multi-step pathway. First, the C3 position of the indole is nitrosated to form an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the final 1H-indazole-3-carboxaldehyde.[1] A critical aspect of this protocol is the "reverse addition" of the indole to the nitrosating agent. This technique minimizes the formation of dimeric byproducts, which can occur when the starting indole acts as a nucleophile and attacks a reaction intermediate, a common issue with electron-deficient indoles.[3]

Protocol:

-

Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Cool the solution to 0 °C using an ice bath.

-

Slowly add 2 N aqueous hydrochloric acid (HCl, 2.7 equivalents) to the sodium nitrite solution, ensuring the temperature is maintained at 0 °C.

-

Add N,N-dimethylformamide (DMF) to the mixture.

-

Reaction: In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF.

-

Slowly add the 6-nitroindole solution dropwise to the vigorously stirred, pre-formed nitrosating mixture at 0 °C over a period of 1-2 hours.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-12 hours. Monitor the reaction progress by TLC or LC-MS. For electron-poor indoles, gentle heating to 80°C may be required for full conversion.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Extract the mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 6-Nitro-1H-indazole-3-carbaldehyde as a solid.

Quantitative Data Summary (Intermediate 1):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 6-Nitro-1H-indazole-3-carbaldehyde | C₈H₅N₃O₃ | 191.14 | Orange solid | >260[1] |

Characterization Data (6-Nitro-1H-indazole-3-carbaldehyde):

-

¹H NMR (300 MHz, acetone-d₆): δ 10.27 (s, 1H), 8.68 (d, J = 2.0 Hz, 1H), 8.39 (d, J = 9.0 Hz, 1H), 8.21 (dd, J = 9.0, 2.0 Hz, 1H).[1]

-

¹³C NMR (75 MHz, acetone-d₆): δ 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8.[1]

Step 2: Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid

The selective oxidation of the aldehyde functional group in the presence of the nitro group and the indazole ring is crucial. The Pinnick oxidation is the method of choice for this transformation due to its mild conditions and high tolerance for various functional groups, avoiding the use of heavy metals like chromium.[4]

Mechanism: The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite under mildly acidic conditions. The aldehyde adds to the chlorous acid, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[4][5] A scavenger, such as 2-methyl-2-butene, is added to react with the reactive HOCl byproduct, preventing side reactions like the chlorination of the aromatic ring.[4]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole-3-carbaldehyde (1 equivalent) in tert-butanol.

-

Add 2-methyl-2-butene (a scavenger, ~4-5 equivalents).

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in deionized water.

-

Reaction: Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.

-

Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and adjust the pH to ~3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure 6-nitro-1H-indazole-3-carboxylic acid.

Quantitative Data Summary (Intermediate 2):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Nitro-1H-indazole-3-carboxylic acid | C₈H₅N₃O₄ | 207.14 | Solid |

Characterization Data (6-Nitro-1H-indazole-3-carboxylic acid):

-

¹H NMR (Predicted, DMSO-d₆): Aromatic protons are expected to be deshielded, appearing in the δ 8.5–9.0 ppm range. The carboxylic proton is anticipated to be a broad singlet at a downfield shift of ~δ 13 ppm.[6]

-

IR (Predicted): Characteristic peaks are expected around 1520 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch), and a broad O-H stretch from ~2500–3000 cm⁻¹.[6]

Step 3: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate

The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic, reliable, and atom-economical method for this purpose. The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.

Mechanism: The reaction is acid-catalyzed. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity. The nucleophilic oxygen of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.

Protocol:

-

Reaction Setup: To a round-bottom flask, add 6-nitro-1H-indazole-3-carboxylic acid (1 equivalent) and a large excess of methanol (to act as both solvent and reagent).

-

Reaction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirred suspension.

-

Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain Methyl 6-nitro-1H-indazole-3-carboxylate.

Quantitative Data Summary (Final Product):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Methyl 6-nitro-1H-indazole-3-carboxylate | C₉H₇N₃O₄ | 221.17 | Solid |

Characterization Data (Methyl 6-nitro-1H-indazole-3-carboxylate): Note: Experimentally derived NMR and melting point data for this specific compound are not widely available in the cited literature. The data for the analogous ethyl ester, Ethyl 6-nitro-1H-indazole-3-carboxylate, can be used as a close reference.[7] The following are predicted values based on analogous structures:

-

¹H NMR (Predicted): The aromatic protons are expected in the downfield region (δ 7.5-9.0 ppm), and the methyl ester protons would appear as a sharp singlet around δ 3.9-4.1 ppm. The indazole N-H proton will likely be a broad singlet.

-

¹³C NMR (Predicted): The ester carbonyl carbon is expected around δ 162-164 ppm, and the methyl ester carbon around δ 52-54 ppm. The aromatic carbons will show characteristic shifts influenced by the nitro and ester groups.

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

6-Nitroindole: Handle with care.

-

Sodium Nitrite: Oxidizer; handle with care.

-

Hydrochloric and Sulfuric Acids: Highly corrosive. Cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.

-

Sodium Chlorite: Strong oxidizer. Handle with care.

-

Organic Solvents (DMF, Ethyl Acetate, Methanol, tert-Butanol): Flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed, reliable, and logically structured pathway for the synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate. By breaking the synthesis into three manageable steps—nitrosative cyclization, Pinnick oxidation, and Fischer esterification—researchers can confidently produce this valuable building block with a high degree of purity. The inclusion of mechanistic insights and detailed protocols is intended to provide a self-validating framework for success in the laboratory. The availability of this synthetic route will facilitate further exploration of the medicinal potential of novel indazole derivatives.

References

- BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem.

- Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid () for sale.

- PSIBERG. (2023, November 30).

- BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.

- Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.

- Organic Chemistry Reaction. (n.d.). Pinnick oxidation.

- Wikipedia. (n.d.). Pinnick oxidation.

- Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5985-5992.

- Sigma-Aldrich. (n.d.). Ethyl 6-nitro-1h-indazole-3-carboxylate.

- Ambeed. (n.d.). 1445966-87-9|Ethyl 6-nitro-1H-indazole-3-carboxylate.

- Liskon Biological. (2025, April 29). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological.

- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry, 203, 112517.

- Mohamed Abdelahi, M. M., Sebbar, N. K., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39339-39350.

- VNU Journal of Science. (2023, October 23). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. VNU Journal of Science: Medical and Pharmaceutical Sciences, 39(4), 46-54.

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psiberg.com [psiberg.com]

- 7. 1445966-87-9|Ethyl 6-nitro-1H-indazole-3-carboxylate| Ambeed [ambeed.com]

"Methyl 6-nitro-1H-indazole-3-carboxylate chemical properties"

An In-Depth Technical Guide to Methyl 6-nitro-1H-indazole-3-carboxylate

Section 1: Introduction and Strategic Importance

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that interact with a wide range of biological targets.[1] Within this important class of compounds, Methyl 6-nitro-1H-indazole-3-carboxylate emerges as a highly valuable synthetic intermediate. Its structure is strategically functionalized with a nitro group, which can be readily transformed into other functionalities, and a methyl ester at the 3-position, providing a convenient handle for derivatization.

This guide offers a comprehensive technical overview of Methyl 6-nitro-1H-indazole-3-carboxylate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, spectroscopic profile, synthesis, and key reactive transformations that underscore its utility in the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.

Section 2: Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is fundamental to its effective use in multi-step synthesis. The properties of Methyl 6-nitro-1H-indazole-3-carboxylate are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1167056-71-4 | [2] |

| Molecular Formula | C₉H₇N₃O₄ | |

| Molecular Weight | 221.17 g/mol | [3] |

| Appearance | Expected to be a yellow or off-white solid | Inferred from analogs[4] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in alcohols | Inferred from analogs[5] |

Spectroscopic Characterization

While a full public dataset for the target compound is sparse, its spectroscopic features can be reliably predicted based on its structure and data from closely related analogs like 6-nitro-1H-indazole-3-carbaldehyde and various nitro-indazole carboxylic acids.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, which will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group. A singlet corresponding to the methyl ester protons (-OCH₃) would appear around 3.9-4.1 ppm. The N-H proton of the indazole ring would likely appear as a broad singlet at a very downfield chemical shift (>13 ppm), characteristic of acidic protons in a heterocyclic system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would feature signals for the nine distinct carbon atoms. The carbonyl carbon of the ester will be found significantly downfield (~160-165 ppm). The aromatic carbons attached to the nitro group and within the heterocyclic ring will also have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 221.17.[3]

Section 3: Synthesis and Mechanistic Considerations

The synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-nitro-1H-indazole-3-carboxylic acid. This precursor itself can be synthesized via several established routes for constructing the indazole ring system.

Primary Synthetic Workflow

The most direct and efficient synthesis involves a classic acid-catalyzed esterification. The choice of catalyst and conditions is critical to achieving high yield and purity.

Caption: Synthetic workflow for Methyl 6-nitro-1H-indazole-3-carboxylate.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice or cold water. The solid product will precipitate out of the aqueous solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 6-nitro-1H-indazole-3-carboxylate.

Causality Behind Choices: Using methanol as the solvent drives the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is a highly effective catalyst for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The precipitation in ice water is an effective method for isolating water-insoluble organic products.

Section 4: Chemical Reactivity and Synthetic Utility

The value of Methyl 6-nitro-1H-indazole-3-carboxylate lies in the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a versatile hub for generating diverse molecular structures.

Caption: Key reaction pathways of Methyl 6-nitro-1H-indazole-3-carboxylate.

Reduction of the Nitro Group

The nitro group is a synthetic linchpin. Its reduction to a primary amine (6-amino-1H-indazole-3-carboxylate) is one of the most critical transformations. This reaction "unlocks" the 6-position for a vast array of subsequent reactions.

-

Methodology: Common methods include catalytic hydrogenation (H₂, Pd/C) or using reducing metals in acidic or neutral media, such as iron powder with ammonium chloride.[6] The latter is often preferred in laboratory and industrial settings for its cost-effectiveness and milder conditions.

-

Synthetic Value: The resulting 6-aminoindazole is a key precursor. The amine can be acylated to form amides, used in reductive amination, or converted into a diazonium salt, which can then be displaced by various nucleophiles (halides, hydroxyls) in Sandmeyer-type reactions.[6] This pathway is fundamental in the synthesis of kinase inhibitors like Pazopanib, which is derived from a similar 6-aminoindazole intermediate.[7][8]

Transformations of the Methyl Ester

The methyl ester at the 3-position is another versatile handle for diversification.

-

Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide will convert the ester back to the corresponding carboxylic acid. This is useful if the acid itself is needed for subsequent amide coupling reactions where the ester might not be reactive enough.

-

Amidation: The ester can be directly converted into a wide range of amides by heating with a primary or secondary amine, often with a catalyst. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[9]

-

Reduction: The ester can be reduced to a primary alcohol (6-nitro-1H-indazol-3-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a different type of functionality at the 3-position.

Section 5: Safety, Handling, and Storage

As a nitroaromatic compound, Methyl 6-nitro-1H-indazole-3-carboxylate requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, data from analogous compounds provides a strong basis for a safety protocol.

-

Hazards: Similar nitro- and indazole-based compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[10][11] They can cause serious skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[10][13] Avoid creating dust.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Section 6: References

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

Apollo Scientific. (2023). 3-Methyl-6-nitro-1h-indazole Safety Data Sheet.

-

Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde.

-

TCI Chemicals. (2025). Safety Data Sheet.

-

Angene Chemical. (2024). Safety Data Sheet.

-

Echemi. (n.d.). Methyl 3-bromo-6-nitro-1h-indazole-4-carboxylate.

-

PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole.

-

Fisher Scientific. (2009). Safety Data Sheet.

-

ChemicalBook. (n.d.). Methyl 6-nitro-1H-indazole-3-carboxylate(1167056-71-4) 1 H NMR.

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

-

PubChem. (n.d.). Methyl 1H-indazole-3-carboxylate.

-

ChemicalBook. (n.d.). METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis.

-

Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.

-

Benchchem. (n.d.). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.

-

Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid for sale.

-

PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

-

Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

Benchchem. (n.d.). Methyl 5-nitro-1H-indazole-3-carboxylate.

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.

-

PubChemLite. (n.d.). 6-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4).

-

SpectraBase. (n.d.). Methyl 6-nitro-1H-indazole-5-carboxylate.

-

VNU Journal of Science. (2023). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib.

-

ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

-

Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?.

-

SpringerLink. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 6-nitro-1H-indazole-3-carboxylate(1167056-71-4) 1H NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. js.vnu.edu.vn [js.vnu.edu.vn]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]

An In-depth Technical Guide to Methyl 6-nitro-1H-indazole-3-carboxylate

This technical guide provides a comprehensive overview of Methyl 6-nitro-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document details its physicochemical properties, provides a validated synthetic protocol, outlines methods for its structural characterization, and discusses its significant applications, particularly as a precursor to pharmacologically active molecules.

Introduction: The Significance of the Nitroindazole Scaffold

Indazole derivatives are a class of bicyclic heterocyclic compounds that are considered bioisosteres of indoles, a prevalent motif in biologically active molecules. The indazole core, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as protein kinases. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the indazole ring system. This modification can enhance binding affinities and introduce new pharmacological activities. Specifically, the 6-nitro substitution pattern, combined with a methyl carboxylate group at the 3-position, creates a versatile intermediate for the synthesis of a wide array of more complex, polyfunctionalized indazole derivatives. The broader class of nitroimidazole and nitroindazole compounds has been investigated for a range of biological activities, including antibacterial, antiprotozoal, and antiproliferative effects.[1][2][3][4][5][6]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of Methyl 6-nitro-1H-indazole-3-carboxylate is fundamental for its application in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₄ | |

| Molecular Weight | 221.17 g/mol | |

| CAS Number | 1167056-71-4 | [7] |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| InChI Key | Not directly available, but related structures exist |

Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate: A Step-by-Step Protocol

The synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate can be approached through a multi-step process. A common and effective strategy involves the nitrosation of a corresponding indole precursor, followed by esterification. This protocol is adapted from established methods for the synthesis of related 6-nitro-1H-indazole-3-carbaldehyde and subsequent oxidation and esterification.[8][9][10]

Experimental Protocol: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (NaNO₂, 2.9 equivalents) in distilled water. Cool the solution to 0 °C in an ice bath.

-

Acidification: Slowly add 6 M hydrochloric acid (HCl, ~4 equivalents) to the sodium nitrite solution while vigorously stirring and maintaining the temperature at 0 °C.

-

Reaction: In a separate flask, suspend 6-nitroindole (1 equivalent) in water. Slowly add the 6-nitroindole suspension to the pre-cooled nitrosating mixture over 30 minutes.

-

Reaction Monitoring: Maintain the reaction temperature at 20°C and continue stirring for 90 minutes. The reaction progress can be monitored by taking a small aliquot, filtering it, dissolving the precipitate in acetonitrile, and analyzing by LC-MS to confirm the consumption of the starting material.[9]

-

Work-up: Upon completion, filter the reaction mixture under vacuum. Wash the collected precipitate with distilled water.

-

Drying: Dry the solid product to obtain 6-nitro-1H-indazole-3-carbaldehyde as an orange solid.

Step 2: Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde to 6-Nitro-1H-indazole-3-carboxylic acid

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions should be carefully optimized to avoid side reactions. A plausible dediazoniation process in acidic conditions followed by oxidation can also lead to the formation of the carboxylic acid as a byproduct in the nitrosation step, which could be isolated and used.[8][10]

Step 3: Esterification of 6-Nitro-1H-indazole-3-carboxylic acid

-

Esterification: Dissolve the 6-nitro-1H-indazole-3-carboxylic acid in methanol. Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize the acid with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 6-nitro-1H-indazole-3-carboxylate.

Structural Characterization and Spectroscopic Analysis

The structural confirmation of Methyl 6-nitro-1H-indazole-3-carboxylate relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the nitro and methyl carboxylate groups. The proton on the nitrogen (N-H) of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The methyl protons of the ester group will appear as a singlet around 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the ester group will resonate at a downfield chemical shift (typically >160 ppm). The carbon atoms attached to the nitro group will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A broad peak around 3300-3500 cm⁻¹

-

C=O stretch (ester): A strong peak around 1700-1730 cm⁻¹

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.

Applications in Drug Discovery and Organic Synthesis

Methyl 6-nitro-1H-indazole-3-carboxylate is a valuable intermediate in the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

A significant application of related 3-methyl-6-nitro-1H-indazole is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[11][12] The 6-aminoindazole core is a key pharmacophore in many kinase inhibitors. The synthetic versatility of Methyl 6-nitro-1H-indazole-3-carboxylate makes it an attractive starting material for the development of new therapeutic agents targeting a range of diseases.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for Methyl 6-nitro-1H-indazole-3-carboxylate.

Caption: Synthetic pathway to Methyl 6-nitro-1H-indazole-3-carboxylate.

References

-

MITAL, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica, 77(3), 497-520. [Link]

-

Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

-

Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Journal of Medical Science. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

3-Methyl-6-nitro-1H-indazole. PubChem. [Link]

- Synthesis method of indazole compound.

-

Synthesis and Biological Activity of Some Vinyl-Substituted 2-nitroimidazoles. Journal of Medicinal Chemistry. [Link]

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. [Link]

-

methyl 1H-indazole-3-carboxylate. PubChem. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

INDAZOLE. Organic Syntheses. [Link]

-

Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. VNU Journal of Science. [Link]

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd.. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 6-nitro-1H-indazole-3-carboxylate | 1167056-71-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. js.vnu.edu.vn [js.vnu.edu.vn]

"spectroscopic data of Methyl 6-nitro-1H-indazole-3-carboxylate"

An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-nitro-1H-indazole-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 6-nitro-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its rigid bicyclic scaffold, decorated with a nitro group and a methyl ester, provides a versatile platform for generating libraries of complex molecules. Unambiguous structural confirmation and purity assessment are paramount for its application in regulated research environments. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We present detailed experimental protocols, in-depth data interpretation based on established principles and spectral data from closely related analogues, and an integrated workflow for complete structural elucidation, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A precise understanding of the molecular architecture is fundamental to assigning spectroscopic signals. The standard IUPAC numbering for the indazole ring is utilized throughout this guide. The electron-withdrawing effects of the nitro group at the C6 position and the methyl carboxylate group at the C3 position significantly influence the electronic environment and, consequently, the spectral properties of the molecule.

Caption: Molecular structure of Methyl 6-nitro-1H-indazole-3-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For indazole derivatives, it provides definitive information on the substitution pattern and conformation.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this molecule is highly informative. The aromatic region is characterized by three distinct protons on the benzene ring, whose chemical shifts and coupling patterns are dictated by the strong electron-withdrawing nature of the nitro group. The proton at C7 (H-7) is significantly deshielded due to its proximity to the nitro group and the pyrazole ring, causing it to appear far downfield.[2]

Experimental Protocol: Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 6-nitro-1H-indazole-3-carboxylate and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2][3] The choice of DMSO-d₆ is critical as it allows for the observation of the exchangeable N-H proton.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Record the spectrum on a 300 MHz or higher field spectrometer.[4] Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.[3]

-

Acquisition Parameters: Acquire a standard one-dimensional spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3] Co-adding 8 to 16 scans is usually sufficient for a high signal-to-noise ratio.[3]

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.[3]

Data Interpretation and Predicted Spectrum While a definitive published spectrum for the title compound is not readily available, a highly accurate prediction can be made based on data from the closely related analogue, 6-Nitro-1H-indazole-3-carbaldehyde, and general principles of NMR spectroscopy.[5][6][7]

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Rationale |

|---|---|---|---|---|

| NH (N1-H) | ~14.5 (very broad) | Broad Singlet (br s) | - | Acidic proton, broad due to exchange and quadrupole effects. |

| H-7 | ~8.60 | Doublet (d) | J ≈ 2.0 Hz | Deshielded by adjacent nitro group and pyrazole ring nitrogen.[6] |

| H-5 | ~8.30 | Doublet (d) | J ≈ 9.0 Hz | Ortho-coupled to H-4. |

| H-4 | ~8.15 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz | Coupled to both H-5 (ortho) and H-7 (meta).[6] |

| OCH₃ | ~3.95 | Singlet (s) | - | Characteristic chemical shift for methyl ester protons.[7] |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for every unique carbon atom in the molecule, including quaternary carbons. The chemical shifts are highly sensitive to the electronic environment, with the carbons attached to or near the electronegative nitro and carboxylate groups appearing significantly downfield.

Experimental Protocol: Data Acquisition

-

Sample Preparation: A more concentrated sample is required due to the low natural abundance of ¹³C. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[2]

-

Acquisition Parameters: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.[3] A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[3]

-

Advanced Techniques (Optional): Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons, which can aid in definitive assignments.[3]

Data Interpretation and Predicted Spectrum The predicted chemical shifts are derived by comparing the spectrum of 6-Nitro-1H-indazole-3-carbaldehyde with known substituent effects of a methyl ester group.[5][6][8]

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Rationale |

|---|---|---|

| C=O (Ester) | ~162.5 | Typical range for an α,β-unsaturated/aromatic ester carbonyl.[4] |

| C6 | ~147.0 | Carbon directly attached to the electron-withdrawing nitro group.[6] |

| C3a | ~142.0 | Quaternary carbon, part of the pyrazole ring fusion. |

| C7a | ~140.5 | Quaternary carbon, part of the benzene ring fusion. |

| C3 | ~135.0 | Carbon attached to the ester group. |

| C5 | ~124.0 | Aromatic CH carbon.[6] |

| C4 | ~122.5 | Aromatic CH carbon.[6] |

| C7 | ~109.0 | Aromatic CH carbon, shielded relative to others in the benzene ring.[6] |

| OCH₃ | ~52.5 | Typical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The spectrum provides a unique "fingerprint" that validates the presence of the N-H bond, the aromatic system, the nitro group, and the ester carbonyl group.

Experimental Protocol: Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the crystal. No further preparation is needed.

-

Background Collection: First, an IR spectrum of the empty ATR crystal is collected to serve as a background.[9]

-

Sample Collection: The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is collected. The instrument software automatically subtracts the background to produce the final absorbance spectrum.[9]

Data Interpretation The spectrum is characterized by sharp, intense absorption bands corresponding to the vibrational frequencies of specific functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3300 | N-H Stretch | Indazole N-H | [5] |

| ~3100-3000 | C-H Stretch | Aromatic C-H | [9] |

| ~1720 | C=O Stretch | Ester Carbonyl | [9] |

| ~1620, 1480 | C=C Stretch | Aromatic Ring | [4] |

| ~1520 | N-O Asymmetric Stretch | Nitro Group (NO₂) | [5] |

| ~1345 | N-O Symmetric Stretch | Nitro Group (NO₂) | [5] |

| ~1250 | C-O Stretch | Ester C-O |[9] |

Mass Spectrometry (MS)

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula.[5] Standard mass spectrometry reveals the molecular weight and provides structural clues through analysis of fragmentation patterns.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Data Interpretation

-

Molecular Formula: C₉H₇N₃O₄

-

Monoisotopic Mass: 221.0437 g/mol

-

Expected Ions (HRMS-ESI):

Integrated Spectroscopic Characterization Workflow

No single technique provides a complete structural picture. True scientific integrity is achieved by integrating the data from multiple orthogonal techniques. The workflow below illustrates a self-validating system for the characterization of Methyl 6-nitro-1H-indazole-3-carboxylate.

Caption: Integrated workflow for the comprehensive spectroscopic characterization of a target molecule.

Conclusion

The structural integrity of Methyl 6-nitro-1H-indazole-3-carboxylate is unequivocally confirmed by a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, IR spectroscopy confirms the presence of essential functional groups (N-H, C=O, NO₂), and HRMS validates the elemental composition. This guide provides the foundational data and protocols necessary for researchers to confidently identify and quality-control this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde.

-

RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from [Link]

- BenchChem. (n.d.). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

- BenchChem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

-

DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-methyl-6-nitro-1H-indazole - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-methyl-6-nitro-1H-indazole - Optional[FTIR]. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 6-nitro-1H-indazole-5-carboxylate - Optional[MS (GC)]. Retrieved from [Link]

-

Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4). Retrieved from [Link]

- VNU Journal of Science. (2023).

-

ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

-

Journal of the Brazilian Chemical Society. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. PubChemLite - 6-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Solubility Profile of Methyl 6-nitro-1H-indazole-3-carboxylate

Abstract

Methyl 6-nitro-1H-indazole-3-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. A thorough understanding of its solubility profile is a critical prerequisite for its effective use in reaction chemistry, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility characteristics of this molecule. Due to the limited availability of specific quantitative data in public literature, this document emphasizes a predictive approach based on structural analysis, outlines authoritative experimental protocols for determining empirical solubility, details robust analytical methods for quantification, and discusses critical stability considerations. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in various solvent systems.

Part 1: Molecular Profile and Physicochemical Characteristics

The solubility of a compound is fundamentally governed by its molecular structure and resulting physicochemical properties. Methyl 6-nitro-1H-indazole-3-carboxylate (CAS No: 1167056-71-4) possesses a unique combination of functional groups that dictate its interactions with different solvents[1].

Structural Analysis:

The molecule's architecture can be deconstructed into three key components:

-

The 1H-Indazole Core: A bicyclic aromatic system consisting of a fused benzene and pyrazole ring. This core is relatively nonpolar and contributes to solubility in organic solvents through van der Waals forces and potential π-π stacking interactions.

-

The 6-Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. This group significantly increases the molecule's polarity and provides hydrogen bond acceptor sites, enhancing potential interactions with polar solvents.

-

The 3-Methyl Carboxylate Group (-COOCH₃): An ester functional group that is also polar and contains hydrogen bond acceptor sites (the carbonyl and ether oxygens).

-

The Indazole N-H Group: The proton on the pyrazole ring nitrogen acts as a hydrogen bond donor, enabling interaction with protic solvents.

This combination of a nonpolar aromatic core with multiple polar, hydrogen-bonding functional groups suggests a complex solubility profile, with significant solubility expected in polar organic solvents.

| Property | Value / Description | Source |

| IUPAC Name | Methyl 6-nitro-1H-indazole-3-carboxylate | - |

| CAS Number | 1167056-71-4 | [1] |

| Molecular Formula | C₉H₇N₃O₄ | Deduced |

| Molecular Weight | 221.17 g/mol | [2][3] |

| Predicted XlogP | ~1.3 - 2.0 | [4] |

| Predicted pKa | ~11-13 (Indazole N-H) | [5] |

Note: Molecular weight is identical to the 5-nitro isomer. Predicted values are estimations based on structurally similar compounds and should be confirmed experimentally.

Part 2: Qualitative Solubility Prediction and Influencing Factors

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The molecule's polarity, arising from the nitro and ester groups, is the dominant factor.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar nitro and ester groups are expected to drive dissolution effectively.[6] |

| Polar Protic | Methanol, Ethanol | Moderate | The compound can act as both a hydrogen bond donor (N-H) and acceptor (O atoms), facilitating interaction with alcohols. However, the aromatic core may limit extensive solubility compared to polar aprotic solvents.[6] |

| Water | H₂O | Low | Despite hydrogen bonding capabilities, the relatively large and nonpolar aromatic core is expected to significantly limit aqueous solubility. |

| Esters | Ethyl Acetate | Moderate to Low | The moderate polarity of ethyl acetate should allow for some dissolution.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The compound's polarity may limit high solubility in these less polar solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Some solubility may be achieved through π-π stacking interactions, but the polar functional groups will hinder significant dissolution.[6] |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity makes solubility highly unfavorable. |

Key Factors Influencing Solubility

-

pH: The indazole N-H proton is weakly acidic. In sufficiently basic aqueous media (pH > pKa), the compound will deprotonate to form an anionic species, which is expected to have significantly higher aqueous solubility. Conversely, in acidic media, solubility is expected to remain low.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally, as it is crucial for processes like recrystallization.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in physical properties, including solubility and dissolution rate. Characterization by techniques such as DSC or PXRD is recommended if inconsistent solubility results are observed.

Part 3: Experimental Determination of Equilibrium Solubility

To move beyond predictions, quantitative solubility must be determined experimentally. The isothermal shake-flask method is the gold-standard technique for measuring equilibrium solubility.[6]

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of crystalline Methyl 6-nitro-1H-indazole-3-carboxylate to a known volume (e.g., 2 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment is advised to confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a supernatant aliquot using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (detailed in Part 4), to determine the precise concentration of the dissolved compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

Caption: Isothermal shake-flask experimental workflow.

Part 4: Analytical Methodologies for Quantification

Accurate quantification of the dissolved analyte is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity, sensitivity, and precision.

Primary Method: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is ideally suited for analyzing moderately polar compounds like Methyl 6-nitro-1H-indazole-3-carboxylate. A C18 stationary phase provides a nonpolar environment that retains the compound, while a polar mobile phase elutes it. The nitro group and aromatic system provide strong UV absorbance, allowing for sensitive detection.[7]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar to nonpolar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier sharpens peaks and suppresses ionization of silanol groups. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for RP-HPLC. |

| Elution | Gradient or Isocratic | A gradient (e.g., 30-90% B over 10 min) is useful for method development. An optimized isocratic method can be used for routine analysis. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV-Vis at 254 nm | Nitroaromatic compounds generally exhibit strong absorbance at or near this wavelength. A full UV scan is recommended to find the λ-max.[7] |

| Injection Volume | 5-10 µL | Standard volume to avoid peak distortion. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Workflow for HPLC Quantification

Caption: HPLC quantification workflow.

Part 5: Stability Considerations